molecular formula C16H11NO5 B13423442 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one CAS No. 34192-86-4

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Cat. No.: B13423442
CAS No.: 34192-86-4
M. Wt: 297.26 g/mol
InChI Key: VRSXBGRXFBVWBT-UHFFFAOYSA-N
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Description

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is an organic compound that features a benzodioxole ring substituted with a nitro group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the benzodioxole ring can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is unique due to its combination of a nitro-substituted benzodioxole ring and a phenylprop-2-en-1-one moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

34192-86-4

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

3-(6-nitro-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H11NO5/c18-14(11-4-2-1-3-5-11)7-6-12-8-15-16(22-10-21-15)9-13(12)17(19)20/h1-9H,10H2

InChI Key

VRSXBGRXFBVWBT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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